molecular formula C16H16 B3054188 (2-Benzylcyclopropyl)benzene CAS No. 58774-39-3

(2-Benzylcyclopropyl)benzene

Cat. No. B3054188
CAS RN: 58774-39-3
M. Wt: 208.3 g/mol
InChI Key: ARBKNNZVMINNDZ-UHFFFAOYSA-N
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Description

(2-Benzylcyclopropyl)benzene, commonly known as BCBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a cyclopropyl derivative of benzene, which makes it unique in terms of its structure and properties. In

Mechanism of Action

The mechanism of action of BCBP is not fully understood. However, it has been suggested that it acts as a sigma-1 receptor agonist. This receptor is known to modulate various ion channels and signaling pathways, which can affect cellular processes such as calcium signaling, neurotransmitter release, and cell survival. Therefore, by binding to the sigma-1 receptor, BCBP may modulate these processes and have downstream effects on physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCBP are still being studied. However, it has been found to have effects on various cellular processes. For example, BCBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects and may have potential as a therapeutic agent for neurological disorders. Additionally, BCBP has been found to have anti-inflammatory effects and may have potential as a treatment for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using BCBP in lab experiments is its relative ease of synthesis. Additionally, it has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this receptor and its downstream effects. However, one limitation of using BCBP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to fully understand the biochemical and physiological effects of BCBP.

Future Directions

There are several future directions for research on BCBP. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Additionally, more research is needed to understand its antitumor properties and to determine its potential as an anticancer agent. Finally, more studies are needed to determine the optimal dosage and administration of BCBP for various applications.

Scientific Research Applications

BCBP has been found to have potential applications in scientific research. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, BCBP has been studied as a potential therapeutic agent for these conditions. Additionally, BCBP has been found to have antitumor properties and has been studied as a potential anticancer agent.

properties

IUPAC Name

(2-benzylcyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-3-7-13(8-4-1)11-15-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBKNNZVMINNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298051
Record name (2-benzylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58774-39-3
Record name NSC120413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-benzylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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